molecular formula C9H12N4O2S B13948617 4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide CAS No. 2733-54-2

4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide

Cat. No.: B13948617
CAS No.: 2733-54-2
M. Wt: 240.28 g/mol
InChI Key: GYWBMJZUFMUOPG-UHFFFAOYSA-N
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Description

4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide (CAS 2733-54-2) is a chemical compound with the molecular formula C9H12N4O2S and a molecular weight of 240.282 g/mol . This benzenesulfonamide derivative features an amino group at the para-position of the benzene ring and is linked to a 4,5-dihydro-1H-imidazole (imidazoline) group, a privileged scaffold in medicinal chemistry . The primary sulfonamide group (-SO2NH2) serves as a potent zinc-binding group (ZBG), making this compound and its structural analogs of significant interest as inhibitors of metalloenzymes, particularly the carbonic anhydrase (CA) family . Inhibitors targeting these enzymes are investigated for their potential in novel therapeutic strategies, such as in anticancer research where specific CA isoforms are overexpressed . The imidazoline moiety is itself a key pharmacophore present in a variety of synthetic agents with a broad spectrum of biological activities, including potential antiproliferative properties . As a building block, this compound can be utilized in the synthesis of more complex molecules via further functionalization of its aromatic amino group or the imidazoline nitrogen, aligning with the popular "tail approach" in drug design to modulate potency and selectivity . This product is intended for research and industrial applications as a chemical intermediate and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for personal consumption.

Properties

CAS No.

2733-54-2

Molecular Formula

C9H12N4O2S

Molecular Weight

240.28 g/mol

IUPAC Name

4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C9H12N4O2S/c10-7-1-3-8(4-2-7)16(14,15)13-9-11-5-6-12-9/h1-4H,5-6,10H2,(H2,11,12,13)

InChI Key

GYWBMJZUFMUOPG-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Preparation of 4-Aminobenzenesulfonamide Starting Material

4-Aminobenzenesulfonamide (sulfanilamide) is commercially available or can be synthesized via sulfonation of aniline followed by amination. It serves as the primary starting material for further functionalization.

Synthesis of the Imidazoline Moiety

The 4,5-dihydro-1H-imidazol-2-yl group is typically introduced by:

  • Using imidazoline derivatives such as ethyl glycinate hydrochloride or ethyl cyanoacetate as precursors.
  • Employing cyclization reactions where amines react with cyanoacetate derivatives under controlled conditions to form imidazoline rings.

For example, a green and efficient one-pot synthesis method involves the reaction of primary or secondary amines with ethyl cyanoacetate and ethyl glycinate hydrochloride under solvent-free conditions at around 70 °C, leading to the formation of imidazolinone or imidazolidinone derivatives. This method is characterized by good yields (up to 92%) and avoids the use of harmful solvents.

Coupling of the Imidazoline Group to 4-Aminobenzenesulfonamide

The key step to obtain 4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide involves the nucleophilic substitution of the sulfonamide nitrogen with the imidazoline moiety.

A typical approach involves:

  • Activation of the sulfonamide nitrogen or the imidazoline derivative (e.g., via halogenation or formation of reactive intermediates).
  • Subsequent nucleophilic substitution or cyclization under mild to moderate conditions.

In some methods, potassium xanthogenate prepared in situ from carbon disulfide and KOH in ethanol is used to functionalize the sulfonamide, followed by reaction with alkyl halides to introduce heterocyclic substituents.

Alternative Synthetic Routes

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Synthesis of 4-aminobenzenesulfonamide Sulfonation of aniline followed by amination Commercially available or high yield Starting material for further synthesis
2 Formation of imidazoline ring Reaction of amines with ethyl cyanoacetate and ethyl glycinate hydrochloride, solvent-free, 70 °C, 2 h Up to 92% Green chemistry approach, one-pot synthesis
3 Functionalization of sulfonamide nitrogen Treatment with potassium xanthogenate (from CS2 and KOH), then alkylation with alkyl halides Moderate to high Enables introduction of heterocyclic substituents
4 Cyclization from diaminomaleonitrile intermediates Multi-step process including Hoffman rearrangement and hydrolysis Variable, often moderate Industrially relevant but with some yield limitations

Analysis of Preparation Methods

Advantages

Limitations

  • Some industrial methods involving Hoffman rearrangement have low yields and multiple steps , which reduce efficiency.
  • Reaction times and conditions must be carefully optimized to avoid impurities, especially in imidazoline ring formation.
  • Handling of reagents like carbon disulfide requires caution due to toxicity and volatility.

Summary Table of Key Preparation Methods

Method Description Key Reagents/Conditions Advantages Disadvantages
One-pot solvent-free synthesis of imidazoline derivatives Ethyl cyanoacetate, ethyl glycinate hydrochloride, amines, 70 °C, 2 h High yield, green, simple Requires precise temperature control
Potassium xanthogenate functionalization CS2, KOH in ethanol, alkyl halides Versatile, allows heterocycle introduction Use of toxic CS2, multi-step
Industrial synthesis from diaminomaleonitrile DAMN, Hoffman rearrangement, hydrolysis Uses industrially available raw materials Low yield, complex process
Reduction and cyclization of nitroimidazole derivatives Reduction agents, formic acid Established method for aminoimidazole cores Multi-step, requires careful handling

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include oxidized imidazole derivatives, reduced dihydroimidazole compounds, and various substituted sulfonamides. These products can have different chemical and biological properties, making them useful for various applications .

Scientific Research Applications

4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as an enzyme inhibitor and can be used in studies related to enzyme activity and inhibition.

    Medicine: Due to its sulfonamide group, it may exhibit antibacterial properties and can be explored for the development of new antimicrobial agents.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition can disrupt bacterial growth and replication .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Sulfonamides

Key Structural and Functional Differences

The table below contrasts 4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide with analogous sulfonamides:

Compound Name CAS Number Molecular Formula Substituent Group Pharmacological Use/Notes
4-Amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide 2733-54-2 C₉H₁₂N₄O₂S 4,5-Dihydroimidazolidine (saturated) Limited documented use; research focus on crystallography and H-bonding
Sulfamoxole (4-Amino-N-(4,5-dimethyl-2-oxazolyl)benzenesulfonamide) 729-99-7 C₁₁H₁₄N₄O₃S 4,5-Dimethyloxazole (aromatic) Antimicrobial agent; used in combinations (e.g., Co-Fram, Supristol)
4-Amino-N-(quinoxalin-2-yl)benzenesulfonamide 13297-17-1 C₁₄H₁₂N₄O₂S Quinoxaline (bicyclic aromatic) Investigated for antitumor/antibacterial activity
Hydrogen-Bonding and Crystallographic Behavior
  • Imidazolidine Substituent: The saturated imidazolidine ring enables conformational flexibility and diverse hydrogen-bonding patterns. For example, the NH groups in the imidazolidine moiety can act as donors, forming 3D networks in crystal lattices. This contrasts with rigid aromatic substituents (e.g., oxazole or quinoxaline), which prioritize planar stacking interactions .
Pharmacological Implications
  • Antimicrobial Activity : Sulfamoxole’s methyl groups on the oxazole ring enhance lipophilicity, improving bacterial dihydropteroate synthase inhibition. The imidazolidine analog’s saturated structure may reduce target affinity due to steric or electronic mismatches .
  • Solubility : The imidazolidine derivative’s higher polarity (from NH groups) may improve aqueous solubility compared to aromatic analogs, though this remains unquantified in the literature .

Research Tools and Methodologies

Crystallographic studies of these compounds often employ:

  • SHELX Software : Used for small-molecule refinement (e.g., SHELXL) and structure solution (SHELXS) .
  • WinGX/ORTEP-3 : Graphical tools for visualizing hydrogen-bonding networks and molecular packing .

Biological Activity

4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide is C10H12N4O2SC_{10}H_{12}N_{4}O_{2}S. The compound features a sulfonamide group attached to an imidazole ring, which is known for its biological significance.

Cytotoxicity

Research indicates that 4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.
  • IC50 Values : The IC50 values were calculated using the MTT assay, showing promising results in inhibiting cell viability. For example, one study reported IC50 values in the range of 6–7 μM for HeLa cells and 18–20 μM for non-tumor HaCaT cells, indicating selective toxicity towards cancer cells .

The mechanism by which this compound exerts its cytotoxic effects appears to involve several pathways:

  • Cell Cycle Arrest : Studies have shown that 4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide induces cell cycle arrest at the G0/G1 and G2/M phases in a p53-independent manner .
  • Apoptosis Induction : The compound has been linked to apoptosis induction in both wild-type and mutant p53 cell lines, suggesting a broad applicability in targeting different tumor types .
  • Inhibition of MDM2-p53 Interactions : Although it did not inhibit MDM2-p53 interactions directly, it may influence other apoptotic pathways .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide has been evaluated using various computational models. Theoretical studies suggest favorable permeability characteristics across different cell types .

Toxicological Profile

Safety assessments indicate that the compound may cause skin and eye irritation as per hazard classifications . Further studies are needed to fully understand its toxicological profile.

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of benzenesulfonamide with imidazole moieties showed enhanced anticancer activity compared to traditional agents .
    CompoundCell LineIC50 (μM)
    4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamideHeLa6–7
    4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamideHaCaT18–20
  • Cardiovascular Effects : Another study indicated that related compounds could interact with calcium channels, affecting perfusion pressure and coronary resistance . This suggests potential applications in cardiovascular therapies.

Q & A

Basic: What are the common synthetic routes for 4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide, and how can reaction conditions be optimized for yield?

Methodological Answer:
The compound is typically synthesized via condensation reactions. A general approach involves refluxing a sulfonamide precursor (e.g., 4-aminobenzenesulfonamide) with an imidazole derivative (e.g., 4,5-dihydro-1H-imidazol-2-amine) in absolute ethanol, catalyzed by glacial acetic acid . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol .
  • Catalyst variation : Substituting acetic acid with p-toluenesulfonic acid (PTSA) can improve reaction rates .
  • Temperature control : Gradual heating (60–80°C) prevents decomposition of thermally sensitive intermediates .
    Yield improvements (e.g., 65–85% in related sulfonamide-imidazole syntheses) are achieved through vacuum distillation for solvent removal and recrystallization in ethanol/water mixtures .

Basic: What spectroscopic and crystallographic techniques are employed to characterize this compound?

Methodological Answer:

  • 1H/13C NMR : Proton signals at δ 6.8–7.5 ppm (aromatic sulfonamide) and δ 3.1–4.2 ppm (imidazole NH and CH2 groups) confirm structural motifs. Carbon shifts at δ 120–150 ppm validate aromaticity and conjugation .
  • X-ray crystallography : Monoclinic crystal systems (space group P21/n) with unit cell parameters (e.g., a = 7.50 Å, b = 29.03 Å) are resolved using graphite-monochromated Cu-Kα radiation. Hydrogen bonding between sulfonamide SO2 and imidazole NH groups stabilizes the lattice .
  • IR spectroscopy : Peaks at 3200–3400 cm⁻¹ (N-H stretch) and 1150–1250 cm⁻¹ (S=O symmetric/asymmetric stretching) are diagnostic .

Advanced: How can researchers design experiments to evaluate the structure-activity relationship (SAR) of sulfonamide-imidazole derivatives?

Methodological Answer:

  • Systematic substitution : Introduce electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups at the sulfonamide phenyl ring to assess electronic effects on bioactivity .
  • Bioassay integration : Pair synthetic derivatives with enzyme inhibition assays (e.g., carbonic anhydrase or phosphodiesterase targets) to quantify IC50 values .
  • Computational pre-screening : Use molecular docking (e.g., AutoDock Vina) to prioritize substituents with favorable binding energies to active sites .

Advanced: What methodologies are recommended for resolving contradictions in reported biological activities of sulfonamide derivatives?

Methodological Answer:

  • Replication under standardized conditions : Control variables like solvent purity (HPLC-grade), temperature (±1°C), and cell passage number (for in vitro assays) to minimize experimental noise .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA or regression models) to pooled data from multiple studies, accounting for outliers and batch effects .
  • Mechanistic studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to directly measure binding affinities, bypassing indirect activity assays .

Advanced: How can computational chemistry approaches be integrated into the study of this compound's interactions with biological targets?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., GROMACS) over 100 ns trajectories to analyze stability of hydrogen bonds between sulfonamide SO2 and active-site residues .
  • Free-energy perturbation (FEP) : Calculate relative binding energies for imidazole-substituted analogs to guide rational design .
  • QSAR modeling : Train models on datasets of IC50 values and molecular descriptors (e.g., logP, polar surface area) to predict untested derivatives .

Advanced: What strategies are effective in modifying the imidazole ring to enhance physicochemical properties while maintaining bioactivity?

Methodological Answer:

  • Ring saturation : Compare 4,5-dihydroimidazole (reduced flexibility) vs. fully unsaturated imidazole (planar geometry) to balance solubility and target engagement .
  • Regioselective functionalization : Use protecting groups (e.g., Boc) to selectively alkylate the imidazole N1 position, avoiding side reactions at the sulfonamide moiety .
  • Salt formation : Convert the free base to hydrochloride salts via HCl/Et2O treatment to improve aqueous solubility without altering pharmacophore integrity .

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